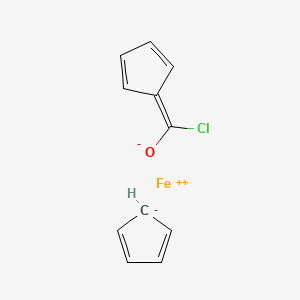
Ferrocenoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrocenoyl chloride is a complex organometallic compound It is known for its unique structure, which includes a chloro group, a cyclopentadienylidene moiety, and an iron(2+) center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocenoyl chloride typically involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反应分析
Types of Reactions
Ferrocenoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The chloro group can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like triphenylphosphine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .
Major Products
The major products formed from these reactions include various iron complexes with different oxidation states and ligand environments. These products are often characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .
科学研究应用
Ferrocenoyl chloride has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism by which Ferrocenoyl chloride exerts its effects involves coordination to various substrates through its iron center. The iron(2+) ion can undergo redox reactions, facilitating electron transfer processes. The compound can also form stable complexes with organic molecules, influencing their reactivity and stability.
相似化合物的比较
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl structure but lacks the chloro group and the methanolate moiety.
Iron(II) chloride: A simpler iron compound that does not have the cyclopentadienylidene structure.
Cyclopentadienyliron dicarbonyl dimer: Another iron complex with cyclopentadienyl ligands but different coordination environment.
Uniqueness
Ferrocenoyl chloride is unique due to its combination of a chloro group, a cyclopentadienylidene moiety, and an iron(2+) center. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in catalysis and material science.
属性
分子式 |
C11H9ClFeO |
|---|---|
分子量 |
248.48 g/mol |
IUPAC 名称 |
chloro(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C6H5ClO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H;1-5H;/q;-1;+2/p-1 |
InChI 键 |
VTDVIWPHJXANHZ-UHFFFAOYSA-M |
规范 SMILES |
[CH-]1C=CC=C1.C1=CC(=C([O-])Cl)C=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















